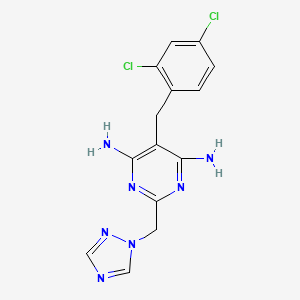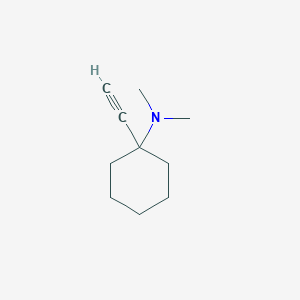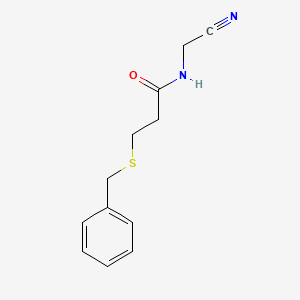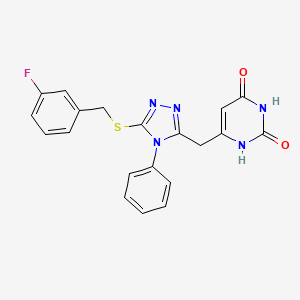![molecular formula C18H21NO6 B2691128 N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 955964-41-7](/img/new.no-structure.jpg)
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one moiety, which is a key structural feature contributing to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with an appropriate acylating agent, followed by coupling with L-valine. One common method involves the use of ethylchloroacetate and hydrazine hydrate to form an intermediate, which is then reacted with L-valine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromen-2-one structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various cellular pathways, contributing to its anticancer and anticoagulant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Coumarin-based chemosensors: Used in bioorganic chemistry and materials science for their fluorescent properties.
Uniqueness
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
955964-41-7 |
|---|---|
Molekularformel |
C18H21NO6 |
Molekulargewicht |
347.367 |
IUPAC-Name |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 |
InChI-Schlüssel |
SDEMVLSSINEWSY-INIZCTEOSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2691050.png)


![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
![ethyl (2Z)-2-[(2-iodobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2691056.png)
![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)



![9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2691066.png)
